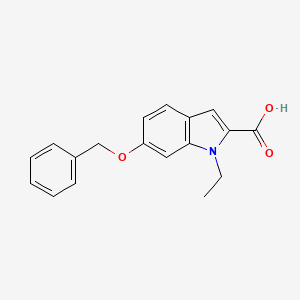

![molecular formula C10H8N4O4 B6344469 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole CAS No. 1240569-46-3](/img/structure/B6344469.png)

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

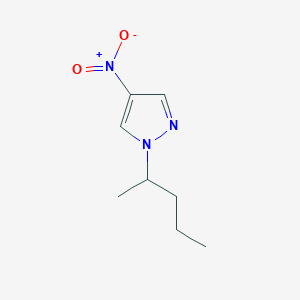

The compound “4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole” is a nitro derivative of pyrazole. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The nitro groups (-NO2) attached to the pyrazole ring make it a nitroaromatic compound, which are known for their wide range of applications in the field of pharmaceuticals, dyes, and explosives .

Molecular Structure Analysis

The molecular structure of “4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole” can be inferred from its name. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring at the 1-position is a methyl group (CH3) and a 3-nitrophenyl group. The 3-nitrophenyl group consists of a phenyl ring (a six-membered carbon ring, equivalent to a benzene ring) with a nitro group (-NO2) attached at the 3-position .Chemical Reactions Analysis

Nitroaromatic compounds, including nitropyrazoles, can undergo a variety of chemical reactions. One of the most common reactions is the reduction of the nitro group to an amino group. This reaction is often used as a benchmark to assess the activity of nanostructured materials .Aplicaciones Científicas De Investigación

Catalytic Reduction of Nitrophenol

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole: may be used in the catalytic reduction of nitrophenol compounds. This process is significant in environmental chemistry as nitrophenols are common pollutants. The compound’s potential as a catalyst can be attributed to its nitro groups, which could facilitate the reduction process .

Biocatalytic Hydrolysis Studies

The compound could serve as a substrate in biocatalytic hydrolysis reactions. By tracking the release of 4-nitrophenol, researchers can gain insights into the mechanisms of enzyme-catalyzed reactions and the electronic effects of various substituents on ester hydrolysis .

Synthesis of Nanostructured Materials

In nanotechnology, 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole might be involved in the synthesis of nanostructured materials. These materials have applications ranging from medical to electronic devices, and the compound’s properties could influence the synthesis process .

Development of Reagents for Chemical Synthesis

This compound could be used to develop new reagents for chemical synthesis, particularly in creating 1-alkyl-4-formyltriazoles, which are valuable in various synthetic pathways .

Synthesis of Sulfoxides

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole: may be utilized in the synthesis of sulfoxides, which are important in pharmaceuticals and as intermediates in organic synthesis .

Safety and Hazards

Direcciones Futuras

The future directions for research on “4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole” and similar compounds could involve exploring their potential applications in various fields. For instance, nitroaromatic compounds have been widely used in the synthesis of pharmaceuticals, dyes, and explosives . Additionally, the catalytic reduction of nitroaromatic compounds is a topic of ongoing research, with a focus on developing efficient catalysts .

Propiedades

IUPAC Name |

4-nitro-1-[(3-nitrophenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUMIVISOHAEHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)

![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)

![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6344497.png)

![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)